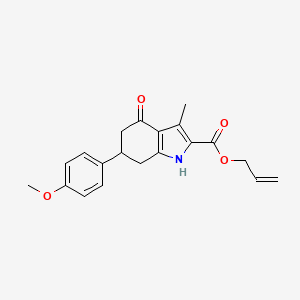![molecular formula C15H21ClN2O4S B4749293 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine
Descripción general
Descripción
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited and has been the subject of several research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B cell activation and proliferation, which can help to mitigate the symptoms of B cell-related disorders.
Biochemical and Physiological Effects
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of B cell activation and proliferation, the suppression of cytokine production, and the induction of apoptosis in B cells. These effects make 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine a promising candidate for the treatment of B cell-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high purity and yield, its ability to inhibit BTK activity, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, including further studies to understand its mechanism of action, its potential therapeutic applications, and its safety and efficacy in clinical trials. Additionally, research could be conducted to explore the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine in combination with other therapies to enhance its therapeutic effects. Overall, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has significant potential as a therapeutic agent for the treatment of B cell-related disorders, and further research is needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been the subject of several research studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells. BTK inhibition has been shown to be effective in the treatment of several B cell-related disorders, including B cell lymphomas and autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-10-13(4-5-14(11)16)22-12(2)15(19)17-6-8-18(9-7-17)23(3,20)21/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXBQCRRYJVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4749217.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749223.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4749226.png)

![6-(4-fluorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4749236.png)
![3-(3-bromophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4749239.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4749245.png)
![1-benzyl-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4749252.png)
![4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4749257.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4749262.png)
![1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine](/img/structure/B4749266.png)
![4-(methoxymethyl)-6-methyl-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4749285.png)
![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)
